3-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole
Description
The compound 3-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole features a carbazole core substituted with an ethyl group at the 9-position and a piperazine ring at the 3-position.
Properties
Molecular Formula |
C25H26ClN3O2S |
|---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
3-[[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C25H26ClN3O2S/c1-2-29-24-6-4-3-5-22(24)23-17-19(7-12-25(23)29)18-27-13-15-28(16-14-27)32(30,31)21-10-8-20(26)9-11-21/h3-12,17H,2,13-16,18H2,1H3 |
InChI Key |
RZFWPIITEAXLDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C51 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE typically involves multiple steps, starting with the preparation of the carbazole core. The carbazole core can be synthesized through various methods, including the Fischer indole synthesis and the Buchwald-Hartwig amination. The piperazine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the chlorobenzenesulfonyl group via sulfonylation reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product. Common reagents used in the industrial synthesis include palladium catalysts for coupling reactions and sulfonyl chlorides for sulfonylation .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperazine derivatives .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of carbazole compounds exhibit promising anticancer properties. For instance, compounds similar to 3-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole have been shown to induce apoptosis in various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent cell death .
-
Antimicrobial Properties
- The incorporation of sulfonamide groups in piperazine derivatives has been linked to enhanced antimicrobial activity. Compounds containing similar structural motifs have demonstrated efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications as antibacterial agents .
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Key aspects include:
- Piperazine Ring : Enhances solubility and bioavailability.
- Sulfonyl Group : Critical for interaction with biological targets, influencing potency and selectivity.
- Carbazole Core : Contributes to the overall stability and activity profile.
Case Study 1: Anticancer Activity
A study involving a series of carbazole derivatives demonstrated that modifications at the piperazine position significantly impacted cytotoxicity against cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Research on sulfonamide-containing piperazine derivatives revealed that specific substitutions on the aromatic rings enhanced antibacterial activity. Testing against various pathogens showed that these compounds could inhibit bacterial growth effectively, supporting their use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-{[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9-ETHYL-9H-CARBAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications in Piperazine-Carbazole Derivatives
Piperazine Substituent Variations
- Target Compound : 4-Chlorophenylsulfonyl group on piperazine.
- Analogues: 2-(4-Chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}ethanone ethanedioate (): Features a phenoxy ethanone group instead of sulfonyl. This ester group may reduce metabolic stability compared to the sulfonyl group, which is more resistant to hydrolysis. 9-ethyl-3-{[4-(phenylmethanesulfonyl)piperazin-1-yl]methyl}-9H-carbazole (): Substitutes 4-chlorophenyl with benzylsulfonyl. 3-({4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole (): Uses a dimethoxybenzyl group, introducing electron-donating methoxy substituents. This may alter π-π stacking interactions in materials applications .
Carbazole Core Modifications
- 9-Hexyl-3-(4-phenylquinolin-2-yl)-9H-carbazole (): Replaces the ethyl group with a hexyl chain, increasing hydrophobicity. This enhances aggregation in solid-state applications (e.g., OLEDs) but reduces aqueous solubility .
- 3-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (): Incorporates a triazine ring, improving electron-transport properties in optoelectronic devices. The absence of piperazine limits biological activity .
Pharmacological and Receptor Binding Profiles
- L-745,870 (): A dopamine D4 antagonist with a pyrrolopyridine core and 4-chlorophenylpiperazine. The target compound’s carbazole core may reduce D4 affinity (Ki = 0.43 nM for L-745,870) due to steric bulk but improve selectivity for other targets .
- 1-(9H-carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol (): Contains a hydroxyl group for hydrogen bonding. This enhances solubility but may increase metabolic clearance compared to the sulfonyl group in the target compound .
Physicochemical Properties
Biological Activity
The compound 3-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole is a derivative of carbazole, a bicyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 405.95 g/mol. The structure features a piperazine ring linked to a chlorophenylsulfonyl group and an ethyl-substituted carbazole moiety. This unique structure contributes to its biological activities.
Biological Activity Overview
Research on the biological activity of carbazole derivatives, including the target compound, has revealed several key areas of interest:
- Antitumor Activity : Carbazole derivatives have been shown to exhibit significant antitumor properties. For instance, studies indicate that related compounds can induce apoptosis in cancer cells through the reactivation of tumor suppressor pathways such as p53 .
- Mechanism of Action : The proposed mechanism involves the modulation of various signaling pathways that lead to increased apoptosis and decreased proliferation in tumor cells. This is often mediated by the upregulation of caspases and other pro-apoptotic factors .
- Cytotoxicity : The cytotoxic effects of carbazole derivatives have been evaluated against various cancer cell lines, showing promising results with IC50 values indicating potent activity against melanoma and other cancers .
Study 1: Antitumor Effects in Melanoma
A study investigated the effects of a closely related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), on melanoma cells. ECCA was found to selectively inhibit the growth of both BRAF-mutated and wild-type melanoma cells while sparing normal melanocytes. The mechanism involved increased apoptosis linked to caspase activation .
Study 2: Pharmacological Profiling
In another study, various carbazole derivatives were screened for their biological activities, including antimicrobial and anticancer properties. The results highlighted the importance of substituents on the carbazole ring in enhancing biological activity, with specific modifications leading to improved efficacy against cancer cell lines .
Data Tables
| Biological Activity | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Antitumor | 1.61 | Melanoma (BRAF-mutated) | Apoptosis via caspase activation |
| Antitumor | 1.98 | Melanoma (BRAF-wild-type) | Apoptosis via caspase activation |
| Cytotoxicity | <10 | Various cancer cell lines | Inhibition of cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
